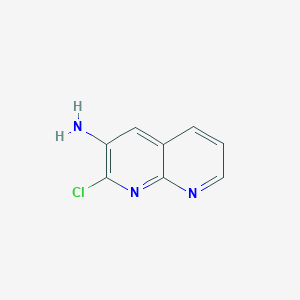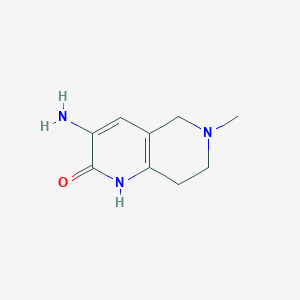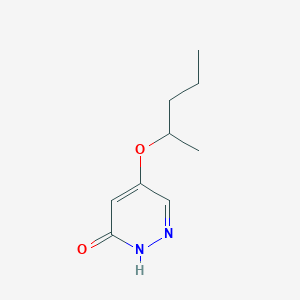
7-(Boryloxy)-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Boryloxy)-4-methyl-2H-chromen-2-one is a boron-containing organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a boryloxy group attached to the chromen-2-one core, which imparts unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Boryloxy)-4-methyl-2H-chromen-2-one typically involves the borylation of 4-methyl-2H-chromen-2-one. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Boryloxy)-4-methyl-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The boryloxy group can be oxidized to form boronic acids or borate esters.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The boryloxy group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Dihydro derivatives of chromen-2-one.
Substitution: Various substituted chromen-2-one derivatives with new carbon-carbon bonds.
Applications De Recherche Scientifique
7-(Boryloxy)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-(Boryloxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The boryloxy group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The chromen-2-one core can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the boryloxy group, resulting in different reactivity and applications.
7-(Trimethylsilyloxy)-4-methyl-2H-chromen-2-one: Contains a trimethylsilyloxy group instead of a boryloxy group, leading to different chemical properties.
Uniqueness: 7-(Boryloxy)-4-methyl-2H-chromen-2-one is unique due to the presence of the boryloxy group, which imparts distinct reactivity and potential for forming boron-containing derivatives. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
64971-95-5 |
|---|---|
Formule moléculaire |
C10H7BO3 |
Poids moléculaire |
185.97 g/mol |
InChI |
InChI=1S/C10H7BO3/c1-6-4-10(12)13-9-5-7(14-11)2-3-8(6)9/h2-5H,1H3 |
Clé InChI |
HONLYOPWGJWSES-UHFFFAOYSA-N |
SMILES canonique |
[B]OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)



![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)




![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)


